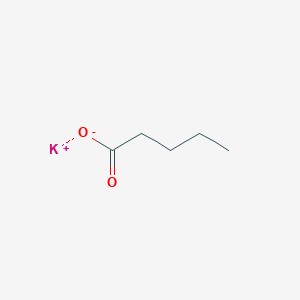
Potassium valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium valerate is a useful research compound. Its molecular formula is C5H9KO2 and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Fertilizer Use
Potassium valerate has been investigated for its role in enhancing plant growth as part of an environmentally-friendly fertilizer formulation. A patent describes a high potassium-content liquid fertilizer that includes potassium derived from organic sources, such as this compound. This fertilizer is designed to be low in salt and slightly basic, which minimizes phytotoxicity while providing essential nutrients to a wide range of crops, including corn, soybeans, and potatoes .
| Fertilizer Characteristics | Details |
|---|---|
| Form | Aqueous liquid |
| Potassium Content | 10% to 35% K2O |
| Application Rate | 0.25 to 10 gallons per acre |
| Crops Benefited | Corn, soybeans, wheat, alfalfa, etc. |
Medical Applications
Inhibiting Pathogen Growth
Research has indicated that this compound may play a role in inhibiting the growth of harmful bacteria such as Clostridioides difficile. In a study involving fecal microbiota transplantation (FMT), the restoration of valerate levels was associated with a significant reduction in C difficile populations. The findings suggest that valerate can influence gut microbiota composition and may be beneficial in treating recurrent infections .
Biochemical Research
Chemical Reactions and Synthesis
this compound has been utilized in various chemical synthesis processes. For instance, it has been employed as a reagent in reactions involving phosphorus oxychloride, demonstrating its utility in organic chemistry . The compound's ability to participate in chemical transformations makes it valuable for synthesizing other organic compounds.
Case Study: Impact on Gut Microbiota
In a controlled study using a chemostat model to simulate conditions of antibiotic treatment followed by FMT, researchers observed that the introduction of valerate significantly decreased the viability of C difficile by up to 95%. The study highlighted the potential of this compound not only as a therapeutic agent but also as a means to restore beneficial gut flora disrupted by antibiotic treatments .
Case Study: Fertilizer Efficacy
A field trial conducted on various crops showed that the application of this compound-based fertilizers resulted in improved yield and health of plants compared to traditional fertilizers. The study emphasized the benefits of using organic sources of potassium for sustainable agriculture practices .
Propiedades
Número CAS |
19455-21-1 |
|---|---|
Fórmula molecular |
C5H9KO2 |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
potassium;pentanoate |
InChI |
InChI=1S/C5H10O2.K/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
Clave InChI |
OPCDHYPGIGFJGH-UHFFFAOYSA-M |
SMILES |
CCCCC(=O)[O-].[K+] |
SMILES isomérico |
CCCCC(=O)[O-].[K+] |
SMILES canónico |
CCCCC(=O)[O-].[K+] |
Key on ui other cas no. |
19455-21-1 |
Números CAS relacionados |
109-52-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















